N~2~-(2,4-dichlorobenzyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,4-dichlorobenzyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzyl, methylpropyl, and phenylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorobenzyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate protecting groups to form a glycinamide intermediate.
Introduction of the Dichlorobenzyl Group: The glycinamide intermediate is then reacted with 2,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorobenzyl group.
Addition of the Methylpropyl Group: The next step involves the alkylation of the intermediate with 2-methylpropyl bromide in the presence of a strong base.
Attachment of the Phenylsulfonyl Group: Finally, the phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dichlorobenzyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected glycinamide derivatives.
Substitution: Substituted glycinamide derivatives with new functional groups.
Scientific Research Applications
N~2~-(2,4-dichlorobenzyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,4-dichlorobenzyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(2,4-dichlorobenzyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycine
- **N~2~-(2,4-dichlorobenzyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)alanine
Uniqueness
N~2~-(2,4-dichlorobenzyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-14(2)11-22-19(24)13-23(12-15-8-9-16(20)10-18(15)21)27(25,26)17-6-4-3-5-7-17/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSQDKTWNIARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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